Methyl trans,trans-9,15-octadecadienoate, also known as linolelaidic acid methyl ester, is a fatty acid methyl ester with the molecular formula and a molecular weight of 294.5 g/mol. This compound is characterized by its unique trans double bonds at the 9th and 15th positions of the octadecadienoate chain, which differentiates it from other fatty acid methyl esters.
Methyl trans,trans-9,15-octadecadienoate can be derived from linolelaidic acid through esterification reactions. It is commonly found in various vegetable oils and can be synthesized for research and industrial applications.
This compound is classified as a fatty acid methyl ester and falls under the category of unsaturated fatty acids due to its double bonds. Its structural characteristics place it within the broader family of lipids.
The synthesis of methyl trans,trans-9,15-octadecadienoate typically involves the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction can be summarized as follows:
Methyl trans,trans-9,15-octadecadienoate features a long hydrocarbon chain with two trans double bonds. Its structural formula is represented as:
Property | Value |
---|---|
CAS Number | 56630-73-0 |
Molecular Formula | C19H34O2 |
Molecular Weight | 294.5 g/mol |
Isomeric SMILES | CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC |
Methyl trans,trans-9,15-octadecadienoate undergoes several types of chemical reactions:
The mechanism of action for methyl trans,trans-9,15-octadecadienoate involves its incorporation into cell membranes where it alters fluidity and affects membrane-bound proteins and receptors. It may also undergo metabolic transformations leading to bioactive metabolites that modulate signaling pathways related to inflammation and cell proliferation.
Methyl trans,trans-9,15-octadecadienoate is typically a colorless liquid at room temperature with a characteristic fatty odor.
Methyl trans,trans-9,15-octadecadienoate has diverse applications across various fields:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: